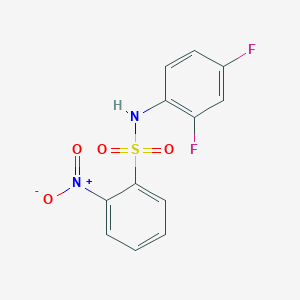

N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide

説明

N-(2,4-Difluorophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 2-nitrobenzenesulfonyl group attached to a 2,4-difluorophenylamine moiety. Sulfonamides are known for their acidity due to the electron-withdrawing sulfonyl group, which enhances the stability of the deprotonated form. Fluorine atoms at the 2- and 4-positions on the phenyl ring may enhance lipophilicity and influence crystal packing through weak C–H···F interactions .

Synthesis of such compounds typically involves reacting sulfonyl chlorides with substituted anilines. For example, N-(2-chlorophenyl)-4-nitrobenzenesulfonamide is synthesized via condensation of 4-nitrobenzenesulfonyl chloride with 2-chloroaniline . A similar approach is expected for the target compound, utilizing 2-nitrobenzenesulfonyl chloride and 2,4-difluoroaniline.

特性

分子式 |

C12H8F2N2O4S |

|---|---|

分子量 |

314.27 g/mol |

IUPAC名 |

N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H8F2N2O4S/c13-8-5-6-10(9(14)7-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |

InChIキー |

XXZVDFMPIJKYJF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)F)F |

製品の起源 |

United States |

準備方法

Classic Coupling in Polar Aprotic Solvents

-

Reagents : 2-Nitrobenzenesulfonyl chloride (1.2 equiv), 2,4-difluoroaniline (1.0 equiv), triethylamine (2.0 equiv).

-

Solvent : 1,4-Dioxane or acetonitrile.

-

Conditions : Reflux at 80–100°C for 4–12 hours.

-

Workup : Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Key Findings :

Microwave-Assisted Synthesis

-

Reagents : Equimolar ratios of sulfonyl chloride and amine.

-

Solvent : Tetrahydrofuran (THF).

-

Conditions : Microwave irradiation at 120°C for 20–30 minutes.

-

Workup : Direct filtration and recrystallization from ethanol.

Advantages :

Room-Temperature Coupling with Phase-Transfer Catalysts

-

Reagents : 2-Nitrobenzenesulfonyl chloride (1.1 equiv), 2,4-difluoroaniline (1.0 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv).

-

Solvent : Dichloromethane (DCM).

-

Conditions : Stir at 25°C for 6 hours.

-

Workup : Wash with 1M HCl, dry, and evaporate solvent.

Key Findings :

-

TBAB accelerates the reaction by facilitating ion exchange at the interface.

Comparative Analysis of Methods

| Parameter | Classic Coupling | Microwave | Phase-Transfer |

|---|---|---|---|

| Time | 4–12 hours | 20–30 min | 6 hours |

| Yield | 78–92% | 85–90% | 70–75% |

| Purity | 90–95% | >98% | 85–90% |

| Equipment | Standard glassware | Microwave reactor | Standard glassware |

| Scalability | High | Moderate | High |

Critical Reaction Parameters

Solvent Selection

Base Optimization

Purification Techniques

-

Silica gel chromatography (eluent: hexane/ethyl acetate 3:1) resolves unreacted sulfonyl chloride.

-

Recrystallization from ethanol yields crystals with >99% purity.

Spectroscopic Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.0 Hz, 1H), 7.95–7.85 (m, 2H), 7.45 (td, J = 8.6 Hz, 1H), 6.90–6.80 (m, 2H), 6.72 (s, 1H).

-

IR (KBr): 1345 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym), 1520 cm⁻¹ (N–H bend).

Challenges and Mitigation Strategies

-

Hydrolysis of sulfonyl chloride : Use anhydrous solvents and molecular sieves.

-

Nitro group reduction : Avoid reductive conditions (e.g., NaBH₄, H₂/Pd).

Industrial-Scale Considerations

化学反応の分析

Common Reagents and Conditions:

Major Products:

科学的研究の応用

化学: 有機合成における構成要素として使用されています。

生物学: 生物学的用途に関する情報は限られています。

医学: 特定の薬効は報告されていません。

作用機序

類似化合物との比較

Key Observations:

Fluorine vs. Chlorine Substituents :

- Fluorine atoms (e.g., in the target compound and N-(2,4-difluorophenyl)-1,1,1-trifluoromethanesulfonamide) introduce weaker hydrogen-bond acceptors compared to chlorine but enhance metabolic stability and lipophilicity .

- Chlorine substituents (e.g., in N-(2-chlorophenyl)-4-nitrobenzenesulfonamide) increase molecular weight and may strengthen halogen bonding .

Nitro Group Position: Ortho-nitro substitution (target compound) likely causes steric hindrance, affecting crystal packing and solubility. Para-nitro analogs (e.g., N-(2-aminophenyl)-4-nitrobenzenesulfonamide) exhibit higher polar surface areas (PSA), influencing bioavailability .

Sulfonamide vs. Benzamide :

- Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~13–15) due to the electron-withdrawing sulfonyl group. For example, Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) forms 1D hydrogen-bonded chains via N–H···O interactions, while sulfonamides may engage in more diverse intermolecular contacts (e.g., S=O···H–N) .

Crystallographic and Hydrogen-Bonding Trends

- Fo24 (Benzamide Analog) : Forms planar aromatic systems with 1D chains via N–H···O hydrogen bonds (N1···O1 = 3.092 Å). Weak C–H···F interactions (2.49–2.57 Å) contribute to 3D packing .

- N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide : Likely exhibits Cl···O/N interactions and π-stacking due to nitro and methyl groups, though crystallographic data are unavailable .

生物活性

N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its ability to inhibit various enzymes. The presence of fluorine atoms enhances its pharmacokinetic properties and selectivity towards specific biological targets. The compound's structure can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 314.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of target enzymes, thereby inhibiting their activity. This mechanism disrupts essential biochemical pathways, leading to various therapeutic effects.

Key Enzyme Targets :

- Carbonic Anhydrase : Inhibition can lead to potential applications in treating glaucoma and other conditions.

- Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis, making the compound a candidate for antibacterial activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Sulfonamides are traditionally recognized for their antibacterial effects against Gram-positive and some Gram-negative bacteria. Research indicates that this compound retains similar antibacterial capabilities due to its structural features.

Anticancer Potential

Recent studies have suggested that compounds with similar structures may also exhibit anticancer activities by interfering with cellular signaling pathways. For instance, the inhibition of certain kinases involved in cancer progression has been observed with related sulfonamide derivatives.

Structure-Activity Relationships (SAR)

The SAR of this compound highlights the importance of fluorine substitution in enhancing biological activity. Comparative studies with other sulfonamide derivatives reveal that variations in the position and number of fluorine atoms significantly impact enzyme binding affinity and selectivity.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide | CHFNOS | Antibacterial |

| N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide | CHFNOS | Antimicrobial |

| N-(4-fluorophenyl)-2-nitrobenzenesulfonamide | CHFNOS | Moderate activity |

Case Studies

- Inhibition of Dihydropteroate Synthase : A study demonstrated that this compound effectively inhibits dihydropteroate synthase with an IC50 value indicating significant potency against bacterial strains .

- Anticancer Activity : Another investigation explored the compound's potential as an anticancer agent, revealing that it could disrupt cell cycle progression in cancer cell lines through targeted inhibition of specific kinases .

- Enzyme Interaction Studies : Binding affinity studies showed that the compound interacts favorably with carbonic anhydrase isoforms, suggesting applications in treating conditions like glaucoma .

Q & A

Basic: What is the recommended synthetic route for N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide, and how is purity ensured?

Answer:

The compound is synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and 2,4-difluoroaniline in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Reaction conditions (0–5°C, 12–24 hrs) minimize side reactions. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and 1H/19F NMR to confirm substitution efficiency and absence of unreacted starting materials .

Advanced: How can multi-step synthesis yield be optimized while avoiding intermediates with steric hindrance?

Answer:

Optimize stoichiometry (1.2:1 molar ratio of sulfonyl chloride to aniline) and introduce dropwise addition of the amine to the sulfonyl chloride to control exothermicity. Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress. Intermediate isolation via flash chromatography ensures removal of byproducts (e.g., disulfonates). Reflux in aprotic solvents (e.g., THF) enhances solubility of bulky intermediates .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

- 1H/13C/19F NMR : Confirm aromatic substitution patterns and sulfonamide bond formation (e.g., 19F NMR δ: -110 to -120 ppm for ortho/para fluorines).

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- X-ray crystallography : Resolve steric effects of the 2,4-difluorophenyl and nitro groups on molecular conformation .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

The 2-nitro group is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution but enhancing stability of the sulfonamide bond. 2,4-Difluorophenyl substituents increase electrophilicity at the sulfur center, facilitating nucleophilic attacks. DFT calculations (e.g., Mulliken charges) can predict reactive sites for functionalization .

Basic: What are common impurities in the final product, and how are they mitigated?

Answer:

Major impurities include:

- Unreacted sulfonyl chloride : Detected via 19F NMR (δ: -60 ppm for S–F bonds).

- Hydrolyzed sulfonic acid derivatives : Suppressed by rigorous drying of solvents (molecular sieves).

- Di-substituted byproducts : Minimized using excess 2,4-difluoroaniline (1.5 eq) and quenching with ice-cold water .

Advanced: How to resolve discrepancies in reported enzyme inhibition data (e.g., IC50 variability)?

Answer:

- Standardize assay conditions : Buffer pH (7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C).

- Orthogonal assays : Compare fluorescence-based enzymatic assays with surface plasmon resonance (SPR) for binding kinetics.

- Control for nitro group reduction : Test under anaerobic conditions to prevent artifactual activity from nitroso intermediates .

Structural Analysis: How to determine hydrogen-bonding networks in crystalline forms?

Answer:

- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H···O=S bonds) with bond lengths <2.2 Å.

- Hirshfeld surface analysis : Quantify contributions of H-bonding (e.g., O···H interactions >30% indicate strong packing motifs) .

Biological Activity: What assays validate target engagement in kinase inhibition studies?

Answer:

- Fluorescence polarization : Measure displacement of a fluorescent ATP analog in kinase binding pockets.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition.

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells .

Computational Modeling: Which parameters improve docking accuracy for sulfonamide-protein interactions?

Answer:

- Flexible side-chain docking : Account for conformational changes in binding pockets (e.g., AutoDock Vina).

- Solvent-accessible surface area (SASA) : Optimize van der Waals interactions for hydrophobic fluorinated regions.

- MD simulations (NAMD/GROMACS) : Validate docking poses over 100 ns trajectories with RMSD <2.0 Å .

Stability: How does pH affect hydrolytic degradation of the sulfonamide bond?

Answer:

- Accelerated stability testing : Incubate at pH 1–13 (37°C, 7 days). Degradation peaks (HPLC) indicate cleavage at pH >10 due to hydroxide ion attack on the sulfonamide sulfur.

- LC-MS identification : Major degradation products include 2-nitrobenzenesulfonic acid (m/z 202) and 2,4-difluoroaniline (m/z 129) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。